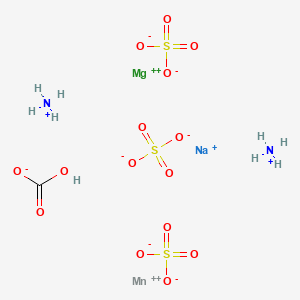
Carboxylin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “Carboxylin” is a multi-component chemical formulation used in various applications, including pharmaceuticals and industrial processes. Each component contributes unique properties, making the combination versatile and effective in different contexts.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
-
Ammonium Sulfate: : Prepared by reacting ammonia with sulfuric acid.
Reaction: ( 2 \text{NH}_3 + \text{H}_2\text{SO}_4 \rightarrow (\text{NH}_4)_2\text{SO}_4 )
Conditions: Typically conducted at room temperature with controlled addition of ammonia to avoid excess heat.
-
Magnesium Sulfate: : Produced by reacting magnesium oxide or magnesium carbonate with sulfuric acid.
Reaction: ( \text{MgO} + \text{H}_2\text{SO}_4 \rightarrow \text{MgSO}_4 + \text{H}_2\text{O} )
Conditions: Requires heating to ensure complete reaction.
-
Manganese Sulfate: : Formed by treating manganese dioxide with sulfuric acid.
Reaction: ( \text{MnO}_2 + \text{H}_2\text{SO}_4 \rightarrow \text{MnSO}_4 + \text{H}_2\text{O} )
Conditions: Conducted at elevated temperatures to facilitate the reaction.
-
Sodium Bicarbonate: : Produced by the Solvay process, which involves the reaction of sodium chloride, ammonia, and carbon dioxide in water.
Reaction: ( \text{NaCl} + \text{NH}_3 + \text{CO}_2 + \text{H}_2\text{O} \rightarrow \text{NaHCO}_3 + \text{NH}_4\text{Cl} )
Conditions: Requires controlled temperature and pressure conditions.
-
Zinc Sulfate: : Prepared by reacting zinc oxide with sulfuric acid.
Reaction: ( \text{ZnO} + \text{H}_2\text{SO}_4 \rightarrow \text{ZnSO}_4 + \text{H}_2\text{O} )
Conditions: Typically conducted at room temperature with stirring.
Industrial Production Methods
The industrial production of this compound involves large-scale synthesis using the above reactions. The process includes:
Mixing: Combining the individual components in precise ratios.
Purification: Removing impurities through filtration and crystallization.
Drying: Ensuring the final product is free from excess moisture.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation-Reduction: Manganese sulfate can undergo redox reactions, where manganese changes its oxidation state.
Substitution: Sodium bicarbonate can participate in substitution reactions, especially in acidic conditions.
Precipitation: Zinc sulfate can form precipitates with various anions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate for redox reactions involving manganese sulfate.
Acids: Hydrochloric acid for substitution reactions with sodium bicarbonate.
Bases: Sodium hydroxide for precipitation reactions with zinc sulfate.
Major Products
Manganese Dioxide: Formed from the oxidation of manganese sulfate.
Carbon Dioxide: Released during the decomposition of sodium bicarbonate.
Zinc Hydroxide: Precipitated from zinc sulfate in basic conditions.
Aplicaciones Científicas De Investigación
Chemistry
Catalysis: Manganese compounds are used as catalysts in organic synthesis.
Buffer Solutions: Sodium bicarbonate is used to maintain pH in chemical reactions.
Biology
Nutrient Supplements: Magnesium and zinc are essential nutrients in biological systems.
Enzyme Activation: Manganese acts as a cofactor for various enzymes.
Medicine
Antacids: Sodium bicarbonate is used to neutralize stomach acid.
Electrolyte Balance: Magnesium sulfate is used in intravenous solutions to correct electrolyte imbalances.
Industry
Water Treatment: Zinc sulfate is used to control algae growth in water systems.
Fertilizers: Ammonium sulfate is a common nitrogen source in fertilizers.
Mecanismo De Acción
The compound exerts its effects through various mechanisms:
Ammonium Sulfate: Provides nitrogen for plant growth.
Magnesium Sulfate: Reduces muscle contractions by inhibiting calcium influx.
Manganese Sulfate: Acts as a cofactor for enzymes involved in metabolic processes.
Sodium Bicarbonate: Neutralizes acids by forming carbon dioxide and water.
Zinc Sulfate: Functions as a cofactor for numerous enzymes and supports immune function.
Comparación Con Compuestos Similares
Similar Compounds
Calcium Carbonate: Used as an antacid and calcium supplement.
Potassium Sulfate: Used in fertilizers and as a potassium supplement.
Copper Sulfate: Used in agriculture and as a fungicide.
Uniqueness
The combination of ammonium, magnesium, manganese, sodium bicarbonate, and zinc sulfate offers a unique blend of properties that are not found in single-component compounds. This combination provides a synergistic effect, enhancing the overall efficacy in various applications.
Propiedades
Número CAS |
37330-47-5 |
|---|---|
Fórmula molecular |
CH9MgMnN2NaO15S3 |
Peso molecular |
487.5 g/mol |
Nombre IUPAC |
diazanium;magnesium;sodium;hydrogen carbonate;manganese(2+);trisulfate |
InChI |
InChI=1S/CH2O3.Mg.Mn.2H3N.Na.3H2O4S/c2-1(3)4;;;;;;3*1-5(2,3)4/h(H2,2,3,4);;;2*1H3;;3*(H2,1,2,3,4)/q;2*+2;;;+1;;;/p-5 |
Clave InChI |
IUIYEXCXIIWZQN-UHFFFAOYSA-I |
SMILES |
C(=O)(O)[O-].[NH4+].[NH4+].[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[Na+].[Mg+2].[Mn+2] |
SMILES canónico |
C(=O)(O)[O-].[NH4+].[NH4+].[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[Na+].[Mg+2].[Mn+2] |
Key on ui other cas no. |
37330-47-5 |
Sinónimos |
ammonium - magnesium - manganese - sodium bicarbonate - zinc sulfate ammonium, magnesium, manganese, sodium bicarbonate, zinc sulfate drug combination carboxylin carboxyline |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















